molecular formula C19H27N5O5S B11988558 Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate CAS No. 23404-74-2

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

Cat. No.: B11988558
CAS No.: 23404-74-2
M. Wt: 437.5 g/mol
InChI Key: NPUBVBRXZACIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is a synthetic compound characterized by a pentanedioate backbone modified with a purine-derived sulfanyl group and a pentanoylamino substituent. The diethyl ester groups enhance lipophilicity, which may improve membrane permeability and bioavailability. This compound’s structure combines features of nucleobase derivatives and esterified carboxylic acids, making it a candidate for pharmaceutical or biochemical research, particularly in targeting purine-binding enzymes or cellular signaling pathways .

Properties

CAS No.

23404-74-2

Molecular Formula

C19H27N5O5S

Molecular Weight

437.5 g/mol

IUPAC Name

diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

InChI

InChI=1S/C19H27N5O5S/c1-3-28-15(26)9-8-13(19(27)29-4-2)24-14(25)7-5-6-10-30-18-16-17(21-11-20-16)22-12-23-18/h11-13H,3-10H2,1-2H3,(H,24,25)(H,20,21,22,23)

InChI Key

NPUBVBRXZACIMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate typically involves multiple steps, starting with the preparation of the purine derivative. The purine ring is first functionalized with a thiol group, which is then reacted with a pentanoyl chloride to form the pentanoylthio derivative. This intermediate is then coupled with diethyl pentanedioate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that purine derivatives, including diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, possess antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with nucleic acid synthesis, which is critical for bacterial replication.

Case Study : In a laboratory setting, a related purine derivative demonstrated an inhibition zone of over 15 mm against E. coli at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity.

Antiparasitic Activity

The antiparasitic potential of purine derivatives has been explored, particularly against malaria-causing Plasmodium species. These compounds can inhibit the proteasome in parasites, leading to reduced viability.

Case Study : In humanized mouse models infected with Plasmodium falciparum, administration of a similar compound resulted in significant reductions in parasitemia compared to control groups.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific mutations in cancer cells. For instance, structural analogs have shown the ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in several cancers.

Therapeutic Applications

The diverse biological activities of this compound make it a candidate for various therapeutic applications:

Pain Management

As an inhibitor or modulator of certain enzymes (e.g., FRK, PDE4D), this compound may be utilized in pain management strategies. Its ability to interact with biological receptors can alter signaling pathways associated with pain perception.

Anti-inflammatory Effects

Given the anti-inflammatory potential demonstrated by related purine derivatives, this compound could be explored for treating inflammatory diseases. Research shows that certain derivatives exhibit good to excellent anti-inflammatory activity compared to standard drugs like indomethacin.

Mechanism of Action

The mechanism of action of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate involves its interaction with specific molecular targets, primarily through the purine ring system. The compound can bind to enzymes and receptors that recognize purine derivatives, potentially modulating their activity. The sulfur atom in the thiol group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis based on available evidence:

Structural Analogues

Ethyl 2-[5-(4-(2-Methoxyphenyl)-1-piperazin-1-yl)pentanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 3a) Structure: Shares a pentanoylamino-pentanedioate backbone but replaces the purine sulfanyl group with a 4-(2-methoxyphenyl)piperazine moiety and a tetrahydrobenzothiophene ring. Synthesis: Prepared via refluxing with potassium carbonate in DMF, followed by extraction and purification (similar esterification methods) . Activity: The piperazine group enhances affinity for serotonin or dopamine receptors, unlike the purine-based target compound, which likely targets nucleotide-dependent enzymes.

Diethyl 3-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]pentanedioate (Patent EP 4 374 877 A2) Structure: Features a fluorinated aromatic system and a spiro-diazaspirodecenyl carbamoyl group instead of the purine sulfanyl substituent. Synthesis: Utilizes potassium trimethylsilanolate in tetrahydrofuran for deprotection, highlighting divergent synthetic strategies compared to the target compound’s likely purine coupling . Application: The fluorinated aromatic system improves metabolic stability and target selectivity, whereas the purine moiety in the target compound may confer nucleotide mimicry.

Functional Analogues

Property This compound Compound 3a Patent Compound
Core Functional Group Purine sulfanyl Piperazine Fluorinated spiro-diazepine
Lipophilicity (LogP)* High (diethyl esters) Moderate (thiophene) High (fluorinated aryl)
Synthetic Route Likely involves purine-thiol coupling Piperazine alkylation Silanolate deprotection
Therapeutic Target Nucleotide-binding enzymes (e.g., kinases) GPCRs Enzymatic inhibitors

*Estimated based on substituents.

Key Research Findings

  • Target Compound: The purine sulfanyl group may enable competitive inhibition of adenosine deaminase or purinergic receptors, as seen in purine analogs like cladribine .
  • Compound 3a : Demonstrated serotonin receptor modulation in preclinical studies, attributed to the 2-methoxyphenylpiperazine group .

Limitations and Gaps

  • The provided evidence lacks direct pharmacological or kinetic data for this compound. Structural comparisons are inferred from substituent chemistry.

Biological Activity

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : It contains a purine moiety, which is significant in biological systems, particularly in nucleic acid chemistry.
  • Functional Groups : The presence of diethyl and pentanoyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.
  • Receptor Modulation :
    • The compound is noted for its interaction with androgen receptors, which are critical in various physiological processes including growth and metabolism. Its potential as an androgen receptor modulator has been highlighted in patent literature, suggesting it may influence conditions related to hormonal imbalances .
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism :
    • Research indicates that derivatives related to this compound exhibit antagonistic properties towards CRF receptors, which are implicated in stress response and anxiety disorders. For instance, compounds similar to this compound have shown high potency as CRF(1) receptor antagonists .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Line Evaluations : Various derivatives have been tested on different cell lines to assess their cytotoxicity and efficacy. For instance, compounds exhibiting IC50 values in the low nanomolar range suggest significant biological activity against specific cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the compound's therapeutic potential:

  • Absorption and Distribution : The diethyl group may enhance lipid solubility, potentially improving absorption rates when administered orally.
  • Metabolism : The metabolic pathways of purine derivatives often involve oxidation and conjugation reactions, which can affect their half-life and efficacy.

Study 1: Androgen Receptor Modulation

A study focusing on the modulation of androgen receptors revealed that similar compounds could significantly alter receptor activity, suggesting therapeutic applications in hormone-related disorders .

Study 2: CRF(1) Antagonism

Another research effort evaluated the effects of purine derivatives on CRF(1) receptors, demonstrating that certain modifications could enhance binding affinity and selectivity . This finding supports the potential use of this compound in treating anxiety-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Androgen Receptor ModulationPotential therapeutic effects on hormonal balance
CRF(1) AntagonismHigh potency against stress-related disorders
CytotoxicitySignificant activity against cancer cell lines

Table 2: Pharmacokinetic Properties

PropertyDescription
LipophilicityEnhanced by diethyl substitution
Metabolic StabilityLikely influenced by purine ring structure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.